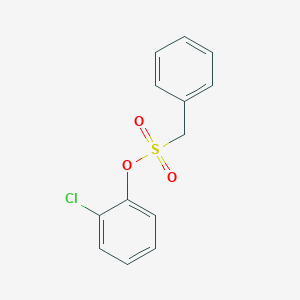
2-Chlorophenyl phenylmethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chlorophenyl phenylmethanesulfonate is a sulfonate ester featuring a 2-chlorophenyl group attached to a phenylmethanesulfonyl moiety. Such compounds are typically utilized as intermediates in organic synthesis, particularly in nucleophilic substitution reactions or as protecting groups due to the sulfonate ester’s stability and reactivity. For instance, sulfonate esters like 2-chlorophenyl trifluoromethanesulfonate (a triflate) are widely employed in cross-coupling reactions due to their superior leaving-group ability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chlorophenyl phenylmethanesulfonate with five structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Structural and Functional Group Analysis
Data Table: Key Properties of this compound and Analogs
*Hypothetical molecular weight calculated based on formula.
Key Comparative Findings
(i) Functional Group Reactivity
- Sulfonate Esters : 2-Chlorophenyl trifluoromethanesulfonate (triflate) exhibits higher electrophilicity than phenylmethanesulfonate due to the electron-withdrawing trifluoromethyl group, making it a superior leaving group in SN2 reactions .
- Sulfonyl Chlorides: (2-Cyanophenyl)methanesulfonyl chloride’s sulfonyl chloride group enables nucleophilic displacement reactions, forming sulfonamides or sulfonate esters .
- Sulfanylacetates : Methyl 2-(4-chlorophenyl)sulfanylacetate’s thioether linkage is less reactive than sulfonates, often serving as a directing group in metal-catalyzed reactions .
(ii) Substituent Position Effects
- Ortho vs. Para Chlorine : The 2-chlorophenyl group in Methylclonazepam enhances steric hindrance and electronic effects, influencing its binding to GABAₐ receptors . In contrast, the 4-chlorophenyl substituent in methyl 2-(4-chlorophenyl)sulfanylacetate may improve solubility due to reduced steric bulk .
Properties
IUPAC Name |
(2-chlorophenyl) phenylmethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c14-12-8-4-5-9-13(12)17-18(15,16)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTWNXSXVOKPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400804 |
Source


|
| Record name | 2-chlorophenyl phenylmethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62162-73-6 |
Source


|
| Record name | 2-chlorophenyl phenylmethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














